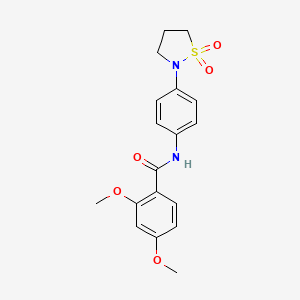

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes an isothiazolidinone ring with a sulfone group and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-15-8-9-16(17(12-15)25-2)18(21)19-13-4-6-14(7-5-13)20-10-3-11-26(20,22)23/h4-9,12H,3,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZJKAXYMKWDCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide typically involves the following steps:

Formation of the Isothiazolidinone Ring: The isothiazolidinone ring is synthesized by reacting a suitable amine with sulfur dioxide and an oxidizing agent under controlled conditions.

Coupling with Benzamide: The intermediate is then coupled with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the sulfone group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The isothiazolidinone ring and the benzamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dihydroxybenzamide

- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzamide

Uniqueness

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide is unique due to the presence of both the isothiazolidinone ring with a sulfone group and the dimethoxybenzamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C19H21N3O5S

- Molecular Weight : 403.5 g/mol

- IUPAC Name : N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-methoxyphenyl)methyl]oxamide

The compound contains a thiazolidine ring which is known for its biological activity, particularly in antibacterial and antifungal contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often derivatives of benzamide and thiazolidine. Specific protocols may vary; however, the synthesis generally includes:

- Formation of the thiazolidine ring.

- Substitution reactions to introduce methoxy groups.

- Final condensation to yield the target compound.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various thiazolidinone derivatives found that some exhibited comparable or superior activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli when compared to standard antibiotics like norfloxacin and chloramphenicol .

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic | Test Compound |

|---|---|---|---|

| Staphylococcus aureus | 20 | Norfloxacin | 22 |

| Escherichia coli | 18 | Chloramphenicol | 19 |

| Bacillus subtilis | 15 | - | 17 |

Antifungal Activity

In addition to antibacterial effects, derivatives of this compound have been tested for antifungal activity. In vitro studies have shown effectiveness against fungi such as Aspergillus niger and Candida albicans. The antifungal activity was evaluated using a two-fold serial dilution method, with results indicating some compounds were more effective than fluconazole .

The proposed mechanisms of action for thiazolidine derivatives include:

- Inhibition of cell wall synthesis in bacteria.

- Disruption of fungal cell membrane integrity.

- Modulation of enzyme activity related to cellular metabolism.

Case Studies

A notable case study involved the evaluation of a series of thiazolidine derivatives for their biological activities. The study reported that certain modifications in the chemical structure significantly enhanced both antibacterial and antifungal properties. For instance:

- The introduction of methoxy groups was found to increase lipophilicity, aiding in membrane penetration.

- Variations in the thiazolidine substituents influenced the binding affinity to bacterial enzymes.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide with high yield and purity?

- Methodology : Synthesis typically involves acylation of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with 2,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine or DIPEA) under anhydrous conditions. Key steps include:

- Temperature control (0°C to room temperature for initial reaction, followed by heating to ~65°C for completion) .

- Solvent choice (THF or DCM) to ensure solubility and reactivity .

- Purification via vacuum filtration and chromatography (e.g., silica gel) to isolate the product (>95% purity) .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structural integrity?

- Methodology :

- 1H/13C NMR : Assign peaks for methoxy groups (δ ~3.8–3.9 ppm), aromatic protons, and isothiazolidine ring protons .

- IR Spectroscopy : Confirm carbonyl (C=O) stretching (~1650 cm⁻¹) and sulfone (S=O) vibrations (~1300–1150 cm⁻¹) .

- X-ray Crystallography : Resolve bond angles and dihedral angles of the isothiazolidine ring and benzamide moiety .

Q. What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor?

- Methodology :

- Enzymatic Assays : Measure inhibition of EGFR kinase activity using ADP-Glo™ or fluorescence-based assays (IC50 determination) .

- Cellular Assays : Assess anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) via MTT or CellTiter-Glo® assays .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity (e.g., EGFR vs. Sirtuin)?

- Methodology :

- Molecular Docking : Use tools like AutoDock Vina to predict binding poses in EGFR (PDB: 1M17) and Sirtuin (PDB: 5BTR) active sites .

- QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with inhibitory activity using Hammett constants or 3D descriptors .

- MD Simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives .

Q. How can conflicting data on biological activity between this compound and its nitro-substituted analogs be resolved?

- Methodology :

- SAR Studies : Systematically compare methoxy (electron-donating) and nitro (electron-withdrawing) analogs in kinase inhibition assays to isolate electronic effects .

- Metabolite Profiling : Use LC-MS to identify oxidative metabolites that may explain differential activity in cellular vs. enzymatic assays .

- Proteomics : Map off-target interactions via affinity purification-mass spectrometry to rule out non-specific binding .

Q. What strategies improve metabolic stability while maintaining potency in vivo?

- Methodology :

- Isosteric Replacement : Substitute labile methoxy groups with trifluoromethoxy or methylsulfonyl groups to reduce CYP450-mediated oxidation .

- Prodrug Design : Introduce ester or carbamate prodrug moieties to enhance oral bioavailability .

- Microsomal Stability Assays : Monitor degradation in human liver microsomes (HLM) with NADPH cofactors to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.